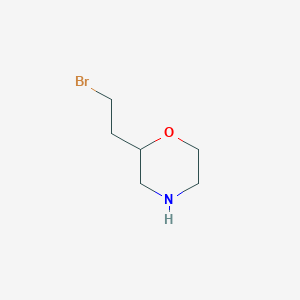
2-(2-Bromoethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoethyl)morpholine: is an organic compound that belongs to the class of morpholines It is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Monoalkylation of Morpholine: One common method for preparing 2-(2-Bromoethyl)morpholine involves the monoalkylation of morpholine with 1,2-dibromoethane.
Green Synthesis: Recent advancements have introduced green synthesis methods that utilize ethylene sulfate and tBuOK for the conversion of 1,2-amino alcohols to morpholines.
Industrial Production Methods: Industrial production of this compound generally follows the monoalkylation route due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2-(2-Bromoethyl)morpholine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azidoethylmorpholine, thiocyanatoethylmorpholine, or various amine derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(2-Bromoethyl)morpholine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It is investigated for its activity against certain biological targets, including enzymes and receptors.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(2-Bromoethyl)morpholine largely depends on its application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Morpholine: A simpler analog without the bromoethyl group, used widely in organic synthesis and as a solvent.
4-(2-Bromoethyl)morpholine: A positional isomer with the bromoethyl group attached to the fourth position of the morpholine ring.
2-(2-Chloroethyl)morpholine: A similar compound where the bromine atom is replaced by chlorine, often used in similar applications but with different reactivity.
Uniqueness: 2-(2-Bromoethyl)morpholine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with simpler morpholine derivatives. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
Molekularformel |
C6H12BrNO |
|---|---|
Molekulargewicht |
194.07 g/mol |
IUPAC-Name |
2-(2-bromoethyl)morpholine |
InChI |
InChI=1S/C6H12BrNO/c7-2-1-6-5-8-3-4-9-6/h6,8H,1-5H2 |
InChI-Schlüssel |
KHHDYDHETWAYPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


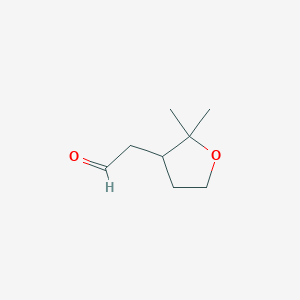
![2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B13493559.png)
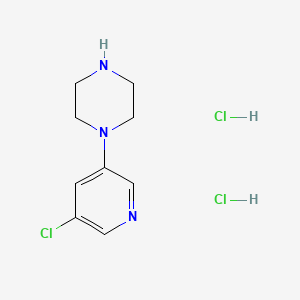

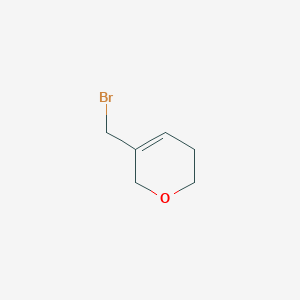
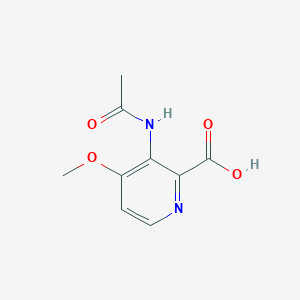
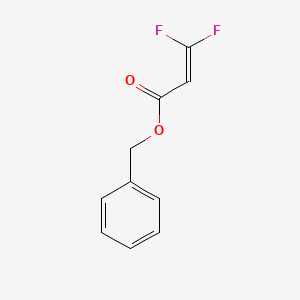
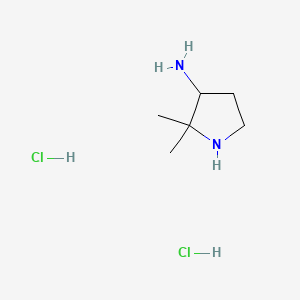
![8-Methoxy-5-azaspiro[3.4]octane](/img/structure/B13493593.png)
![N-{3-[(methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B13493594.png)
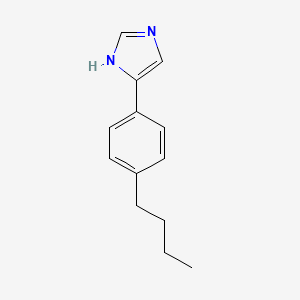
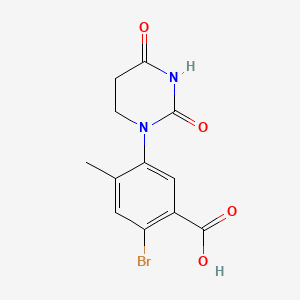
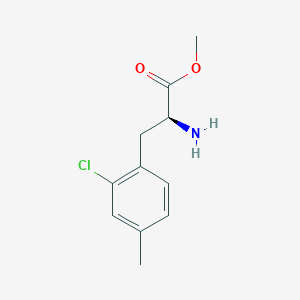
![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13493617.png)
